5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Overview
Description
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as MMB-4 and belongs to the thiazole family of compounds. In Additionally, we will list future directions for further research on this compound.
Mechanism of Action
The mechanism of action of MMB-4 involves the inhibition of various enzymes and cellular processes. MMB-4 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MMB-4 has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. These inhibitory effects of MMB-4 contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are dependent on the specific application. In medicine, MMB-4 has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In agriculture, MMB-4 has been found to have fungicidal and insecticidal properties. In material science, MMB-4 has been shown to have good electrical conductivity and photoconductivity, making it a promising material for organic electronics.
Advantages and Limitations for Lab Experiments
The advantages of using MMB-4 in lab experiments include its potential therapeutic properties, low toxicity, and ease of synthesis. MMB-4 is also stable under various conditions, making it suitable for use in different experimental setups. However, the limitations of using MMB-4 in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability. Additionally, MMB-4 can be sensitive to light and air, which can affect its stability and efficacy.
Future Directions
There are several future directions for further research on MMB-4. In medicine, further studies are needed to investigate the potential of MMB-4 as an anticancer agent and its mechanism of action. In agriculture, more research is needed to determine the efficacy of MMB-4 as a fungicide and insecticide and its potential impact on the environment. In material science, further studies are needed to optimize the properties of MMB-4 for use in organic electronics. Overall, the potential applications of MMB-4 make it a promising compound for future research.
Scientific Research Applications
MMB-4 has been studied extensively for its potential application in various fields such as medicine, agriculture, and material science. In medicine, MMB-4 has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, MMB-4 has been studied for its potential use as a fungicide and insecticide. In material science, MMB-4 has been explored for its use in the development of organic electronics.
properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-12-3-7-14(8-4-12)18-19-17(20)16(22-18)11-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWONVAQZMDCG-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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